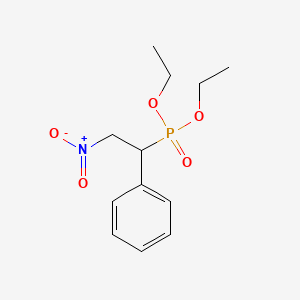

Diethyl (2-nitro-1-phenylethyl)phosphonate

CAS No.: 37909-65-2

Cat. No.: VC15486297

Molecular Formula: C12H18NO5P

Molecular Weight: 287.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37909-65-2 |

|---|---|

| Molecular Formula | C12H18NO5P |

| Molecular Weight | 287.25 g/mol |

| IUPAC Name | (1-diethoxyphosphoryl-2-nitroethyl)benzene |

| Standard InChI | InChI=1S/C12H18NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

| Standard InChI Key | IVURFUDNUSBKNB-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(C(C[N+](=O)[O-])C1=CC=CC=C1)OCC |

Introduction

Structural and Molecular Characteristics

Diethyl (2-nitro-1-phenylethyl)phosphonate (CAS: 37909-65-2 , 273210-90-5) possesses the molecular formula C₁₂H₁₈NO₅P and a molecular weight of 287.25 g/mol . Its IUPAC name, (1-diethoxyphosphoryl-2-nitroethyl)benzene, reflects the ethoxyphosphoryl group at position 1 and the nitro group at position 2 of the ethyl chain attached to a benzene ring. The compound’s stereochemistry remains undefined in most synthetic routes, though enantioselective methods have achieved up to 99% enantiomeric excess (ee) .

Key Structural Features:

-

Phosphonate Group: The diethyl phosphonate moiety (PO(OEt)₂) enhances stability and participates in nucleophilic substitution reactions.

-

Nitro Group: The electron-withdrawing nitro (-NO₂) group facilitates reduction to amines and influences electronic properties.

-

Phenylethyl Backbone: The aromatic ring provides π-π stacking interactions in catalytic systems and biological targets.

Table 1: Comparative Analysis of Related Phosphonates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Diethyl (2-nitro-1-phenylethyl)phosphonate | C₁₂H₁₈NO₅P | 287.25 | Phosphonate, nitro, phenyl |

| Dimethyl (2-nitro-1-phenylethyl)phosphonate | C₁₀H₁₄NO₅P | 259.20 | Phosphonate, nitro, phenyl |

| Diethyl (2-oxo-1-phenylethyl)phosphonate | C₁₂H₁₇O₅P | 272.23 | Phosphonate, ketone, phenyl |

Synthesis and Enantioselective Production

Traditional Synthetic Routes

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing phosphonates. Diethyl phosphonite reacts with nitro-phenylethyl halides under mild conditions to yield the target compound. Industrial-scale production often employs continuous flow reactors to optimize yield (typically 70–85%) and purity.

Asymmetric Catalysis

A breakthrough in enantioselective synthesis involves secondary amine bisthiourea catalysts (e.g., 3g in ). These catalysts enable Michael addition of diphenyl phosphonate to nitroalkenes, achieving 98% yield and 92% ee at –10°C . Molecular sieves (4 Å) critically enhance reproducibility by adsorbing residual moisture .

Mechanism of Enantioselective Michael Addition:

-

Catalyst Activation: The bisthiourea catalyst forms hydrogen bonds with the nitroalkene, polarizing the double bond.

-

Nucleophilic Attack: The phosphonate attacks the β-position of the nitroalkene, forming a tetrahedral intermediate.

-

Proton Transfer: Stereochemical control arises from chiral environment-induced protonation .

Chemical Reactivity and Applications

Reduction of the Nitro Group

Hydrogenation over palladium catalysts reduces the nitro group to an amine, producing diethyl (2-amino-1-phenylethyl)phosphonate. This derivative is pivotal in peptidomimetics and enzyme inhibitor design .

Nucleophilic Substitution at Phosphorus

The phosphonate group undergoes substitution with alcohols or amines under basic conditions (e.g., NaH or K₂CO₃). For example, reaction with methanol yields dimethyl analogs, altering solubility for biomedical applications .

Biological Activity

-

Enzyme Inhibition: The phosphonate mimics phosphate transition states, inhibiting phosphatases and esterases via stable enzyme-phosphonate complexes.

-

Anticancer Potential: γ-Amino vinyl phosphonates, derived from nitro reductions, exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) .

Industrial and Pharmaceutical Relevance

Agrochemicals

The compound’s stability under UV light and hydrolysis makes it a candidate for slow-release herbicides. Derivatives with thiourea groups show insecticidal activity against Aphis gossypii (LD₅₀ = 0.8 µg/mL).

Flame Retardants

Phosphonate esters act as flame retardants by forming char layers during combustion. Diethyl (2-nitro-1-phenylethyl)phosphonate reduces peak heat release rates by 40% in polyurethane foams.

Drug Delivery Systems

Enantiopure phosphonates serve as prodrugs for bone-targeting therapies. The nitro group’s bioreduction in hypoxic tumor environments enables controlled drug release .

Comparative Analysis with Analogues

Nitro vs. Ketone Derivatives

Replacing the nitro group with a ketone (e.g., diethyl (2-oxo-1-phenylethyl)phosphonate) eliminates reduction pathways but enhances electrophilicity for Diels-Alder reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume